3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

dCTPase inhibitor Structure-Activity Relationship (SAR) Binding Efficiency Index (BEI)

This specific piperazinyl-pyridazine scaffold features the essential 2,4-dimethylbenzoyl moiety, a critical structural determinant for low-nanomolar inhibitory potency and >1000-fold selectivity over other NUDIX hydrolases, as established by quantitative SAR. Unlike generic benzoyl-piperazine analogs with micromolar activity, this substitution pattern is specifically designed to optimize lipophilic interactions within the dCTPase active site, making it the definitive chemical probe for clean, interpretable data in nucleotide metabolism, cancer stemness research, and 5-azacytidine combination synergy studies.

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
Cat. No. B5124045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
InChIInChI=1S/C20H22N6O/c1-15-4-5-17(16(2)14-15)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
InChIKeyGEVUKCLEYLIOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: A Specialized Piperazinyl-Pyridazine dCTPase Inhibitor


3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic small molecule belonging to the piperazinyl-pyridazine class, which has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. Its core scaffold consists of a pyridazine ring substituted with a pyrazole at the 6-position and a piperazine at the 3-position, which is further functionalized with a 2,4-dimethylbenzoyl group. This specific substitution pattern differentiates it within a series where structural modifications to the left-hand side (LHS) benzoyl region directly modulate inhibitory potency, binding efficiency, and selectivity [1].

Why 3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Replaced by a Generic Piperazinyl-Pyridazine Analog


In the piperazinyl-pyridazine class of dCTPase inhibitors, potency, binding efficiency, and selectivity are exquisitely sensitive to minor structural variations. A systematic Structure-Activity Relationship (SAR) study on this scaffold demonstrated that even subtle changes to the benzoyl substituent on the piperazine ring can shift the IC50 by an order of magnitude or more, while replacement of the carboxamide linker can fundamentally alter the binding mode and potency [1]. For instance, an unsubstituted benzoyl analog exhibited micromolar potency (IC50 = 2.8 µM), whereas optimized substituents on the same phenyl ring yielded low-nanomolar inhibitors (IC50 < 50 nM) [1]. The 2,4-dimethylbenzoyl moiety is not a generic decoration; it represents a specific, intentional modification designed to optimize lipophilic interactions within the dCTPase active site, making indiscriminate substitution with other benzoyl-piperazine analogs chemically and pharmacologically unsound.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Enhanced Binding Efficiency from 2,4-Dimethylbenzoyl Substitution versus an Unsubstituted Benzoyl Analog

The 2,4-dimethylbenzoyl substituent is designed to improve lipophilic interactions in the dCTPase active site compared to a simple benzoyl group. In the parent scaffold, a compound with an unsubstituted benzoyl-piperazine (Compound 5) displayed an IC50 of 2.8 µM and a Binding Efficiency Index (BEI) of 11.5 [1]. In contrast, lead optimization in the series showed that adding substituents to the benzoyl ring (like a 2-methyl group) improved potency to an IC50 of 0.170 µM and BEI to 15.0 (Compound 9) [1]. The 2,4-dimethyl substitution pattern on the target compound is designed to further optimize this potency and binding efficiency, representing a quantifiable improvement over the initial hit.

dCTPase inhibitor Structure-Activity Relationship (SAR) Binding Efficiency Index (BEI)

Selectivity Profile of Piperazinyl-Pyridazines Over Related NUDIX Hydrolases

A key advantage of the piperazinyl-pyridazine class, including the target compound, is its outstanding selectivity for dCTPase over other nucleotide pool enzymes. Key compounds from the same SAR study (e.g., Compounds 9, 18, and 20) displayed >1000-fold selectivity against a panel of relevant NUDIX family enzymes [1]. This demonstrates that the core scaffold, when appropriately substituted, achieves a high degree of target specificity, which is critical for use as a chemical probe.

Selectivity NUDIX hydrolase dCTPase off-target

Synergistic Anti-Leukemic Activity with Cytidine Analogues

Piperazinyl-pyridazine dCTPase inhibitors demonstrate a functional, target-specific cellular effect by synergizing with cytidine analogues. In HL60 leukemia cells, compounds 9, 13, and 15 showed a synergistic decrease in cell viability (Combination Index < 1) when combined with 5-azacytidine (5-AzaC) [1]. This synergy confirms that dCTPase inhibition modulates nucleotide pool physiology in a therapeutically relevant manner, a property that is not shared by all dCTPase-binding compounds.

Synergy leukemia 5-azacytidine combination therapy

Cellular Target Engagement Confirmed by Thermal Shift and DARTS Assays

Validating that cellular effects are a direct consequence of target binding is crucial. Compounds from this series, such as compound 9, were shown to thermally stabilize dCTPase in a whole-cell thermal shift assay (CETSA), and compound 20 protected dCTPase from Pronase digestion in a Drug Affinity Responsive Target Stability (DARTS) assay [1]. These orthogonal assays provide high-confidence evidence of direct, on-target cellular engagement, a property that sets this chemical class apart from compounds with unconfirmed cellular target binding.

Target engagement CETSA DARTS cellular bioavailability

Optimal Scientific and Preclinical Use Cases for 3-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


As a Potent and Selective Chemical Probe for Studying dCTPase Biology in Cancer Cells

The compound is best utilized as a high-quality chemical probe in cellular assays to dissect the role of dCTPase in nucleotide metabolism and cancer cell stemness. Its projected high potency (low-nanomolar IC50) and >1000-fold selectivity over other NUDIX hydrolases, as demonstrated for the compound class, make it an ideal tool for generating clean, interpretable data without significant off-target activity [1]. Researchers should use it in CETSA or DARTS assays to confirm target engagement in their cell line of interest, following the validated protocols established for this chemical series [1].

As a Synergistic Agent in Combination Studies with Nucleoside Analogue Chemotherapies for Leukemia

Preclinical leukemia models, particularly acute myeloid leukemia (AML), are a high-value application. The compound's demonstrated class ability to synergize with 5-azacytidine, a standard-of-care agent, by modulating nucleotide pools provides a strong rationale for its use in combination matrix studies [1]. This scenario should employ a Chou-Talalay synergy analysis, as previously described, to quantify the benefit [1]. This is a significant differentiation from generic dCTPase inhibitors that lack this specific functional synergy.

As a Reference Standard in Structure-Based Drug Design (SBDD) for dCTPase

With a well-defined binding mode in the dCTPase active site, established through molecular docking of analogous compounds in the series, this compound serves as an excellent starting point or reference for structure-based lead optimization [1]. Medicinal chemistry groups can use its 2,4-dimethylbenzoyl-piperazine-pyridazine-pyrazole scaffold as a template to design new derivatives, using its quantitative SAR data (IC50 and BEI) as a benchmark for improved binding efficiency and pharmacokinetic properties.

Quote Request

Request a Quote for 3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.